molecular formula C27H24N4O5S B5275623 N~1~-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE

N~1~-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B5275623
M. Wt: 516.6 g/mol
InChI Key: IYGKEJLBNMVQAS-CSKARUKUSA-N
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Description

N~1~-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a sulfonyl phenyl group, which is further connected to a pyrimidinyl amino group. The presence of methoxy groups on the styryl moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinyl amino group, followed by the introduction of the sulfonyl phenyl group. The final step involves the coupling of the benzamide core with the previously synthesized intermediate. Reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of methoxy groups may yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N~1~-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
  • N-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PHENOXYACETAMIDE

Uniqueness

N~1~-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N1-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[4-[[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S/c1-35-24-15-9-19(18-25(24)36-2)8-10-22-16-17-28-27(30-22)31-37(33,34)23-13-11-21(12-14-23)29-26(32)20-6-4-3-5-7-20/h3-18H,1-2H3,(H,29,32)(H,28,30,31)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGKEJLBNMVQAS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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